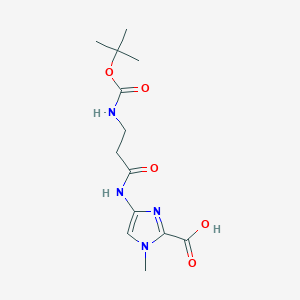

4-(3-Tert-butoxycarbonylaminopropionylamino)-1-methyl-1h-imidazole-2-carboxylic acid

Description

4-(3-Tert-butoxycarbonylaminopropionylamino)-1-methyl-1H-imidazole-2-carboxylic acid (hereafter referred to as the target compound) is a heterocyclic compound featuring an imidazole core substituted with a tert-butoxycarbonyl (Boc)-protected aminopropionylamino group at position 4 and a methyl group at position 1. Its molecular formula is C₁₃H₂₀N₄O₅, with a molecular weight of 312.32 g/mol . The Boc group enhances stability during synthetic processes, while the carboxylic acid moiety at position 2 provides reactivity for further derivatization, such as salt formation or conjugation with biomolecules. This compound is cataloged as PI-22708 by Shanghai PI Chemicals Ltd., highlighting its commercial availability for research applications .

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O5/c1-13(2,3)22-12(21)14-6-5-9(18)15-8-7-17(4)10(16-8)11(19)20/h7H,5-6H2,1-4H3,(H,14,21)(H,15,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYNKSFQJAIIPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)NC1=CN(C(=N1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-Tert-butoxycarbonylaminopropionylamino)-1-methyl-1H-imidazole-2-carboxylic acid, often referred to as t-Boc-Imidazole-2-carboxylic acid, is a synthetic organic compound that plays a significant role in biochemical and pharmaceutical research. This compound is particularly noted for its applications in peptide synthesis and as a precursor in the development of biologically active molecules.

- Molecular Formula : C_{13}H_{18}N_{4}O_{5}

- Molecular Weight : 298.31 g/mol

- CAS Number : 128293-64-1

Biological Applications

The biological activity of this compound is primarily attributed to its role as a reagent in the synthesis of various bioactive molecules, including peptides and peptidomimetics. It serves as a protective group for amino acids, which is crucial in the synthesis of complex peptides.

1. Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, N-alkylimidazole-2-carboxylic acids have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-Decylimidazole-2-carboxylic acid | S. aureus | 25 |

| N-Octylimidazole-2-carboxylic acid | B. subtilis | 50 |

| 4-(3-Tert-butoxycarbonylaminopropionylamino)-1-methyl-1H-imidazole-2-carboxylic acid | C. albicans | 100 |

2. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It has been utilized in the development of peptide-based inhibitors targeting various enzymes, which are critical in metabolic pathways and disease mechanisms.

The biological activity of t-Boc-Imidazole derivatives is often linked to their ability to interact with biological macromolecules, including proteins and nucleic acids. The imidazole ring can facilitate hydrogen bonding and coordination with metal ions, enhancing the compound's reactivity and binding affinity to target molecules.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Torto et al., various imidazole derivatives, including those similar to t-Boc-Imidazole, were tested for their antimicrobial efficacy using disk diffusion methods. The results indicated that compounds with longer alkyl chains exhibited greater antimicrobial activity, suggesting that structural modifications can enhance biological effects .

Case Study 2: Peptide Synthesis

A research article highlighted the utility of t-Boc-Imidazole in synthesizing peptide nucleic acids (PNAs). The study demonstrated that incorporating this compound into peptide sequences significantly improved binding affinity to complementary DNA strands, showcasing its potential in gene therapy applications .

Comparison with Similar Compounds

Thiophene-Based Analogues

Shanghai PI Chemicals Ltd. lists several thiophene-2-carboxylic acid derivatives with Boc-protected amino groups, including:

- PI-22702: 3-tert-Butoxycarbonylamino-5-(3-nitrophenyl)thiophene-2-carboxylic acid (C₁₆H₁₆N₂O₆S, MW 364.38 g/mol)

- PI-22703: 3-tert-Butoxycarbonylamino-5-(4-nitrophenyl)thiophene-2-carboxylic acid (C₁₆H₁₆N₂O₆S, MW 364.38 g/mol)

- PI-22706: 3-tert-Butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid (C₁₆H₁₇NO₄S, MW 319.38 g/mol)

Key Differences :

- Core Structure: The thiophene ring in these analogues replaces the imidazole ring of the target compound.

- Substituents: Nitrophenyl groups in PI-22702/22703 introduce strong electron-withdrawing effects, which may alter reactivity compared to the target compound’s propionylamino linker.

- Applications : Thiophene derivatives are often used in materials science (e.g., conductive polymers), whereas imidazole derivatives like the target compound are more common in medicinal chemistry due to their bioisosteric properties .

Ethyl Ester Derivative

Ethyl 4-((Tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate (CAS 128293-63-0) shares the Boc-protected amino and methyl-imidazole core with the target compound but features an ethyl ester group instead of a carboxylic acid.

| Property | Target Compound | Ethyl Ester Derivative |

|---|---|---|

| Molecular Formula | C₁₃H₂₀N₄O₅ | C₁₂H₁₉N₃O₄ |

| Molecular Weight | 312.32 g/mol | 269.30 g/mol |

| Functional Group | Carboxylic acid (COOH) | Ethyl ester (COOEt) |

| Key Applications | Conjugation, salt formation | Prodrug synthesis, intermediates |

Key Differences :

- However, it lacks the direct reactivity of the carboxylic acid, making it less suitable for covalent modifications .

- The lower molecular weight of the ester derivative (269.30 vs. 312.32) reflects the absence of the propionylamino linker and the substitution of COOH with COOEt .

Piperazinyl and Lysyl-Substituted Imidazoles

describes imidazole derivatives with Boc-protected piperazinyl or lysyl groups:

- 5{112} : 4-({4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl)-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole

- 5{113}: 4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole

Key Differences :

- Substituents: The target compound’s propionylamino linker is replaced with bulkier groups like piperazinyl or lysyl residues, which may sterically hinder interactions in biological systems.

- Solubility : Lysyl and piperazinyl groups enhance hydrophilicity compared to the target compound’s relatively compact structure .

Benzimidazole Derivative TD-8954

TD-8954 (Figure 1 in ) is a benzimidazole-based compound with a methyl ester group and a complex substitution pattern.

Key Differences :

- Core Structure : Benzimidazole rings are larger and more lipophilic than imidazoles, favoring passive diffusion across biological membranes.

- Functional Groups : The methyl ester in TD-8954 contrasts with the target compound’s carboxylic acid, suggesting divergent metabolic pathways (e.g., ester hydrolysis vs. acid-mediated interactions) .

Q & A

Q. Why do some studies report unexpected byproducts during coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.